molecular formula C15H12N2O2S B2870495 (4Z,5Z)-5-(furan-2-ylmethylene)-4-(m-tolylimino)thiazolidin-2-one CAS No. 1164488-74-7

(4Z,5Z)-5-(furan-2-ylmethylene)-4-(m-tolylimino)thiazolidin-2-one

Cat. No. B2870495
CAS RN: 1164488-74-7
M. Wt: 284.33
InChI Key: DJJCSPMUERTOAV-LCYFTJDESA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C15H12N2O2S, and it has a molecular weight of 284.33. Detailed structural analysis would require more specific data or computational chemistry methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Catalysis

The furan moiety within the compound’s structure may be activated in the presence of certain catalysts, such as gold(I) or copper(II), to induce annulative rearrangements or cycloaddition reactions . These reactions are valuable for creating new rings and adding functional groups to molecules, which is crucial in drug development.

Photodynamic Therapy

The furan component of the compound could be utilized in photodynamic therapy (PDT) . Furan derivatives can generate singlet oxygen upon photoexcitation, which is used to destroy cancer cells or pathogens .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources .

Future Directions

The future directions for this compound are not specified in the available resources .

properties

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-4-(3-methylphenyl)imino-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-10-4-2-5-11(8-10)16-14-13(20-15(18)17-14)9-12-6-3-7-19-12/h2-9H,1H3,(H,16,17,18)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJCSPMUERTOAV-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=CC=CO3)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N=C2/C(=C/C3=CC=CO3)/SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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